N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylbutanamide
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Overview
Description
N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylbutanamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylbutanamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indolisation, which involves the reaction of aryl hydrazines with ketones under acidic conditions.
N-Alkylation: The indole core is then subjected to N-alkylation using alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylbutanamide involves its interaction with specific molecular targets. The indole nucleus allows the compound to bind with high affinity to various receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylbutanamide is unique due to its specific substituents on the indole ring and the phenylbutanamide moiety.
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-4-19(17-8-6-5-7-9-17)21(24)22-14-16-10-11-20-18(13-16)12-15(2)23(20)3/h5-13,19H,4,14H2,1-3H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXJGNMXYQMLKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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